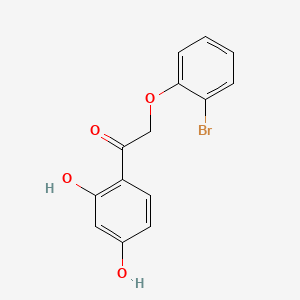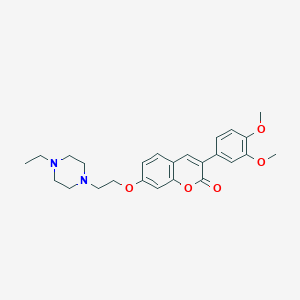
3-(3,4-dimethoxyphenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3,4-dimethoxyphenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-2H-chromen-2-one, also known as EDP-1066, is a novel small molecule compound that has shown promising results in scientific research. EDP-1066 is a member of the chromenone family, which is known for its diverse biological activities.
Scientific Research Applications
Antimicrobial Activity
Compounds structurally related to "3-(3,4-dimethoxyphenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-2H-chromen-2-one" have been synthesized and evaluated for their antimicrobial properties. A study by Mandala et al. (2013) synthesized a series of novel compounds that exhibited significant antibacterial and antifungal activities, comparable to standard treatments. These compounds were also subjected to molecular docking studies to understand their interaction with bacterial and fungal proteins, providing a foundation for the development of new antimicrobial agents (Mandala et al., 2013).
Catalytic Applications
Niknam et al. (2013) demonstrated the use of silica-bonded N-propylpiperazine sodium n-propionate as an efficient catalyst for the synthesis of 4H-pyran derivatives, including compounds similar to the specified chemical. This catalyst facilitated various condensation reactions, highlighting the potential of related compounds in catalytic processes (Niknam et al., 2013).
Antioxidant and Anti-inflammatory Properties
Research into compounds with the 2H-chromen-2-one backbone has uncovered significant antioxidative and anti-inflammatory properties. Makkar and Chakraborty (2018) isolated a highly oxygenated 2H-chromen derivative from red seaweed, demonstrating potent antioxidative activity and cyclooxygenase and lipoxygenase inhibitory properties. These findings suggest the potential of structurally related compounds in developing treatments for inflammatory diseases and as antioxidants (Makkar & Chakraborty, 2018).
Neuroprotective Agents
Compounds featuring a chromen-2-one structure have also been explored for their neuroprotective potential. Kumari et al. (2018) synthesized novel derivatives and evaluated their neuroprotectivity against oxidative stress-induced damage in PC12 cell lines. The study highlights the potential of these compounds in mitigating neuronal damage, underscoring the importance of further research into similar compounds for neuroprotection (Kumari et al., 2018).
properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7-[2-(4-ethylpiperazin-1-yl)ethoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O5/c1-4-26-9-11-27(12-10-26)13-14-31-20-7-5-19-15-21(25(28)32-23(19)17-20)18-6-8-22(29-2)24(16-18)30-3/h5-8,15-17H,4,9-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSPJDZFMKPMIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCOC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)propanoic acid](/img/structure/B3015849.png)
![(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B3015850.png)
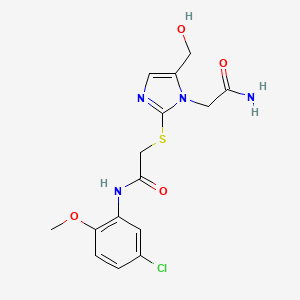
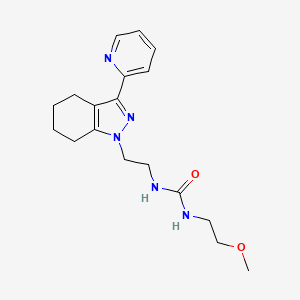
![2-([1,1'-biphenyl]-4-yl)-1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)ethanone](/img/structure/B3015858.png)
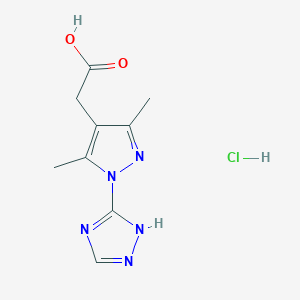

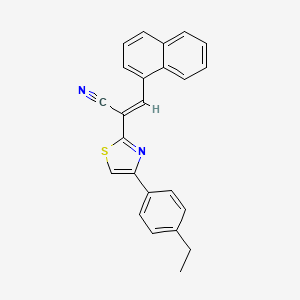
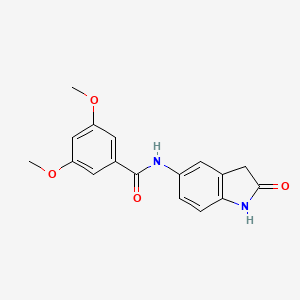
![2-chloro-6-fluoro-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B3015866.png)
![3-(2-Chlorophenyl)-5-[1-(3-phenylpropanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B3015867.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B3015868.png)
methanone](/img/structure/B3015870.png)
